N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride
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Overview
Description
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, an isopropylamino group, and an acetamide moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyacetophenone and isopropylamine.
Formation of Intermediate: The 4-methoxyacetophenone undergoes a nucleophilic substitution reaction with isopropylamine to form an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to form N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-[(propan-2-yl)amino]phenol.
Reduction: Formation of N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-{4-methoxyphenyl}acetamide: Lacks the isopropylamino group, which may result in different biological activities.
N-{4-hydroxy-3-[(propan-2-yl)amino]phenyl}acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and applications.
Uniqueness
N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride is unique due to the presence of both the methoxy and isopropylamino groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-methoxy-3-(propan-2-ylamino)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-8(2)13-11-7-10(14-9(3)15)5-6-12(11)16-4;/h5-8,13H,1-4H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPARUVNZDOWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)NC(=O)C)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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